molecular formula C10H6O4 B2866072 3-Formyl-1-benzofuran-2-carboxylic acid CAS No. 136229-42-0

3-Formyl-1-benzofuran-2-carboxylic acid

Cat. No.: B2866072
CAS No.: 136229-42-0
M. Wt: 190.154
InChI Key: OIGAXMZPXOWBET-UHFFFAOYSA-N
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Description

3-Formyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H6O4 . It is also known by alternate names such as 3-formyl-2-benzofurancarboxylic acid, 3-formylbenzofuran-2-carboxylic acid, 3-formylcoumarilic acid, and 3-Methanoyl-1-benzofuran-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring with a formyl group at the 3rd position and a carboxylic acid group at the 2nd position . The molecular weight of this compound is 190.15 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, benzofuran derivatives are known to undergo various chemical reactions .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring the therapeutic potential of these compounds, developing novel synthesis methods, and studying the relationship between their bioactivities and structures .

Properties

IUPAC Name

3-formyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGAXMZPXOWBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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